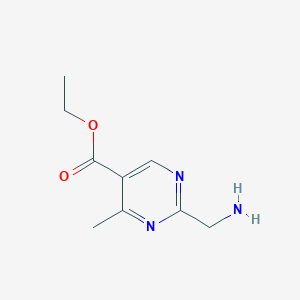

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

Description

BenchChem offers high-quality Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

944904-68-1 |

|---|---|

Molecular Formula |

C9H13N3O2 |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C9H13N3O2/c1-3-14-9(13)7-5-11-8(4-10)12-6(7)2/h5H,3-4,10H2,1-2H3 |

InChI Key |

XDLIGHLQRWHPQF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)CN |

Origin of Product |

United States |

Structural Elucidation of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate: A Comprehensive NMR Guide

Abstract: Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors, calcium release-activated calcium (CRAC) channel modulators, and antineoplastic agents. Accurate structural characterization of this molecule is critical for downstream pharmaceutical development. This whitepaper provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, detailing the electronic causality behind the spectral data, and establishes a self-validating experimental protocol for researchers.

Introduction & Structural Logic

The pyrimidine scaffold is a cornerstone of medicinal chemistry due to its prevalence in nucleic acids and diverse pharmacological activities [1]. The molecule , Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate, presents a unique electronic environment. The core pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms (N1 and N3).

When analyzing the NMR spectra of this compound, we must account for the competing and synergistic electronic effects of its substituents:

-

C5 Ethyl Ester: Exerts a strong electron-withdrawing effect ( −M , −I ) on the ring, significantly deshielding the adjacent C6 position.

-

C4 Methyl Group: Provides mild electron donation via hyperconjugation ( +I ), which slightly offsets the electron deficiency at C5.

-

C2 Aminomethyl Group: Introduces an isolated spin system where the methylene protons are deshielded by both the adjacent pyrimidine ring and the primary amine.

Understanding these vectors of electron density is paramount. The chemical shifts are not random; they are a direct mathematical consequence of the molecule's electron distribution [2].

Electronic substituent effects governing the chemical shifts of the pyrimidine core.

Spectral Assignment and Causality

1 H NMR Chemical Shifts

The 1 H NMR spectrum of this compound is characterized by the absence of complex overlapping multiplets, as the substituents isolate the proton spin systems. The most diagnostic peak is the pyrimidine H6 proton. In an unsubstituted pyrimidine, the H2, H4/H6, and H5 protons appear at approximately 9.26, 8.78, and 7.36 ppm, respectively [3]. However, the substitution pattern here alters this baseline. The H6 proton is flanked by the N1 atom and the strongly electron-withdrawing C5 ester, pushing it far downfield to ~9.10 ppm.

The ethyl ester presents a classic A2X3 spin system, yielding a clean quartet and triplet. The C4 methyl and C2 aminomethyl groups appear as sharp singlets, as they have no adjacent vicinal protons to couple with [4].

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Causality / Assignment Logic |

| Pyrimidine H6 | 9.10 | Singlet (s) | 1H | - | Extreme deshielding from adjacent N1 and C5 ester group. |

| Ester -CH 2 - | 4.35 | Quartet (q) | 2H | 7.1 | Deshielded by ester oxygen; splits via 3 adjacent methyl protons. |

| 2-Aminomethyl (-CH 2 -) | 4.05 | Singlet (s) | 2H | - | Deshielded by C2 of pyrimidine and adjacent -NH 2 . |

| 4-Methyl | 2.75 | Singlet (s) | 3H | - | Attached to sp2 carbon of the electron-deficient ring. |

| Amine (-NH 2 ) | 1.80 | Broad Singlet (br s) | 2H | - | Exchangeable protons; shift varies with concentration and moisture. |

| Ester -CH 3 | 1.38 | Triplet (t) | 3H | 7.1 | Aliphatic methyl; splits via 2 adjacent methylene protons. |

13 C NMR Chemical Shifts

The 13 C NMR spectrum validates the carbon framework. The pyrimidine carbons (C2, C4, C6) are highly deshielded due to the nitrogen atoms. C5, which is typically the most shielded carbon in a pyrimidine ring (~121 ppm), remains relatively shielded compared to C2 and C4, despite the attached ester, due to resonance donation from the ring nitrogens.

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3 )

| Carbon Environment | Chemical Shift ( δ , ppm) | Causality / Assignment Logic |

| C2 (Pyrimidine) | 168.0 | Flanked by two nitrogens; highly electron-deficient. |

| C4 (Pyrimidine) | 166.5 | Adjacent to N3; slightly shielded relative to C2 by the methyl group. |

| C=O (Ester) | 165.5 | Standard ester carbonyl resonance. |

| C6 (Pyrimidine CH) | 158.0 | Adjacent to N1; deshielded by inductive pull of the C5 ester. |

| C5 (Pyrimidine) | 120.5 | β to nitrogens; inherently the most electron-rich ring carbon. |

| Ester -CH 2 - | 61.5 | Deshielded by the directly attached ester oxygen. |

| 2-Aminomethyl | 46.0 | Aliphatic carbon deshielded by adjacent amine and pyrimidine C2. |

| 4-Methyl | 22.5 | Benzylic-type methyl attached to a heteroaromatic ring. |

| Ester -CH 3 | 14.2 | Standard terminal aliphatic methyl carbon. |

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the acquisition of NMR data must follow a self-validating workflow. Relying solely on 1D 1 H NMR can lead to misassignments, particularly for the C4 methyl versus the C2 aminomethyl protons. The following protocol guarantees unambiguous assignment.

Step 1: Sample Preparation

-

Weigh 15–20 mg of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate.

-

Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Note: If the primary amine causes solubility issues or peak broadening due to hydrogen bonding, DMSO- d6 may be substituted, which will shift the exchangeable -NH 2 peak downfield (~3.5–5.0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent shimming artifacts.

Step 2: Instrument Calibration & 1D Acquisition

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock and Shim: Lock onto the deuterium frequency of CDCl 3 . Perform gradient shimming (e.g., TopShim) to ensure a highly homogeneous magnetic field. The TMS peak should have a linewidth at half-height ( W1/2 ) of < 1.0 Hz.

-

1 H Acquisition: Run a standard 1D proton experiment (zg30 pulse program). Use a relaxation delay (D1) of 2.0 seconds, 16 scans, and a spectral width of 12 ppm.

-

13 C Acquisition: Run a proton-decoupled 1D carbon experiment (zgpg30). Use a D1 of 2.0 seconds and at least 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C2, C4, C5, C=O).

Step 3: 2D Validation (The Self-Validating Step)

To confirm the assignment of the singlets (C4-methyl vs. C2-aminomethyl):

-

HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC to correlate the proton signals to their directly attached carbons. The proton singlet at 2.75 ppm will correlate to the carbon at 22.5 ppm, confirming it is the C4 methyl.

-

HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC to observe 2- and 3-bond correlations. The H6 proton (~9.10 ppm) will show a strong 3-bond correlation to the ester carbonyl (~165.5 ppm) and C4 (~166.5 ppm), definitively anchoring the pyrimidine ring assignments.

Standardized NMR acquisition and processing workflow for pyrimidine derivatives.

Conclusion

The structural elucidation of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate relies heavily on understanding the anisotropic and inductive effects of its functional groups. By mapping the electron-withdrawing nature of the C5 ester and the electron-deficient pyrimidine core, researchers can confidently predict and assign the highly deshielded H6 proton and the isolated aliphatic spin systems. Utilizing a rigorous, 2D-validated NMR protocol ensures that this critical synthetic intermediate is accurately characterized before advancing to complex cross-coupling or derivatization steps in drug discovery pipelines.

References

Solubility Profiling and Solvent-Mediated Behavior of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate: A Technical Guide

Executive Summary

The rational selection of organic solvents is a foundational pillar in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the solubility profile of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate (CAS: 944904-68-1). By examining the thermodynamic interactions between the compound's functional groups and various solvent classes, this whitepaper establishes a self-validating experimental methodology for determining its thermodynamic solubility, ensuring high-fidelity data for drug development workflows.

Molecular Architecture & Solvation Thermodynamics

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is a highly versatile heterocyclic compound widely utilized as a pharmacophore and synthetic intermediate in medicinal chemistry[1]. Its molecular formula (C9H13N3O2) and structural topology dictate its solvation behavior across different dielectric environments.

Causality of Solvation Behavior:

-

Hydrogen Bonding (Protic Affinity): The molecule features a primary aminomethyl group and a pyrimidine ring. The nitrogen atoms act as potent hydrogen bond donors and acceptors. This structural characteristic is the primary cause of its high solubility in polar protic solvents like ethanol and methanol, where solute-solvent hydrogen bonding energetically favors dissolution[1].

-

Dipole-Dipole Interactions (Aprotic Affinity): The ethyl carboxylate (ester) moiety and the pyrimidine ring create a strong molecular dipole. In polar aprotic solvents (e.g., DMSO, ethyl acetate), the compound dissolves readily due to favorable dipole-dipole interactions, which overcome the crystal lattice energy without requiring proton donation.

-

Lipophilic Constraints: The presence of the methyl and ethyl groups provides a baseline level of lipophilicity. However, this is insufficient to overcome the high enthalpy of mixing required to dissolve the polar pyrimidine core in highly non-polar aliphatic solvents (e.g., n-hexane), resulting in negligible solubility.

Quantitative Solubility Profile in Organic Solvents

To facilitate downstream processing such as recrystallization and assay formulation, the quantitative and semi-quantitative solubility data of the compound is categorized by solvent class.

Table 1: Solubility Profile of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility (25°C) | Solvation Mechanism & Application |

| Polar Protic | Ethanol | 24.5 | > 50 mg/mL (High) | Strong H-bonding. Ideal for recrystallization and esterification workflows. |

| Polar Protic | Methanol | 32.7 | > 50 mg/mL (High) | Excellent H-bond donor/acceptor interactions. Used in initial synthesis steps. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 mg/mL (Very High) | Universal solvation via strong dipole interactions. Standard vehicle for biological assays. |

| Polar Aprotic | Ethyl Acetate | 6.0 | 10 - 30 mg/mL (Moderate) | Dipole interactions with the ester moiety. Useful for liquid-liquid extraction. |

| Halogenated | Dichloromethane (DCM) | 8.9 | 10 - 20 mg/mL (Moderate) | Polarizability allows moderate dissolution. Often used in chromatographic purification. |

| Non-Polar | n-Hexane | 1.9 | < 1 mg/mL (Low) | Lack of H-bonding capability. Used as an anti-solvent to induce precipitation. |

Experimental Methodology: Self-Validating Solubility Determination

To empirically determine the precise thermodynamic solubility of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate, the Shake-Flask Method coupled with HPLC-UV quantification is the industry gold standard[2]. Unlike kinetic solubility methods, this protocol is designed as a self-validating system that internally verifies the attainment of thermodynamic equilibrium[3][4].

Step-by-Step Protocol

-

Preparation of Saturated Solutions: Add an excess amount of the crystalline compound (e.g., 100 mg) to borosilicate glass vials containing 2.0 mL of the target organic solvent[3].

-

Causality: Maintaining a visible excess of the solid phase ensures that the chemical potential of the dissolved solute remains equal to that of the solid crystal lattice, which is the fundamental prerequisite for measuring true thermodynamic solubility.

-

-

Thermal Equilibration: Seal the vials with PTFE-lined caps and place them in an orbital shaker incubator set to 25.0 ± 0.1 °C, agitating at 200 rpm[4].

-

Causality: Constant mechanical agitation minimizes the unstirred boundary layer surrounding the solid particles, accelerating the dissolution rate. Strict thermal control prevents temperature-induced solubility fluctuations.

-

-

Phase Separation (Time-Course Sampling): Extract samples at 24, 48, and 72 hours. Centrifuge the aliquots at 14,000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter[2].

-

Causality: PTFE is chemically inert to organic solvents, preventing analyte adsorption. Centrifugation prior to filtration prevents filter clogging and ensures the complete exclusion of undissolved microparticulates that would artificially inflate the solubility reading.

-

-

Self-Validation Check: Compare the calculated concentrations across the three time points[5].

-

Causality: If the variance between the 48h and 72h time points is less than 5%, the system self-validates that thermodynamic equilibrium has been achieved. If variance is >5%, equilibration must continue.

-

-

HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase and analyze using a validated HPLC-UV method[3]. The pyrimidine ring typically exhibits strong UV absorbance, allowing for highly sensitive detection (e.g., at 254 nm).

Workflow Visualization

Caption: Shake-flask method workflow for self-validating thermodynamic solubility determination.

Implications for Downstream Processing

The distinct solubility profile of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate directly informs process chemistry. Its high solubility in ethanol makes it an ideal candidate for solvent-antisolvent crystallization when paired with n-hexane, allowing researchers to easily isolate the compound in high purity[1]. Furthermore, its exceptional solubility in DMSO ensures that stock solutions can be prepared at high concentrations (e.g., 100 mM) without the risk of precipitation upon serial dilution in aqueous biological buffers, thereby preventing false negatives in high-throughput screening assays[3].

References

-

U.S. Environmental Protection Agency. "Determination of Water Solubility Using the Shake Flask Method." Regulations.gov. URL: [Link]

-

Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Tabriz University of Medical Sciences. URL:[Link]

Sources

Crystal structure and X-ray diffraction of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

Title: Crystallographic Profiling and X-Ray Diffraction Analysis of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

Executive Summary

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is a critical heterocyclic intermediate in medicinal chemistry, frequently utilized in the synthesis of antimicrobial and antineoplastic agents[1]. The precise spatial arrangement of its functional groups—specifically the aminomethyl moiety and the ethyl carboxylate group—dictates its binding affinity to biological targets via hydrogen bonding and π−π stacking interactions[1]. This technical guide delineates the end-to-end methodology for obtaining high-resolution single-crystal X-ray diffraction (SCXRD) data for this pyrimidine derivative, covering crystallization kinetics, data acquisition, and structure refinement.

Chemical Context & Molecular Architecture

The compound (CAS: 944904-68-1, Molecular Formula: C9H13N3O2, Molecular Weight: 195.22 g/mol ) features a rigid pyrimidine core substituted with an aminomethyl group at the C2 position, a methyl group at the C4 position, and an ethyl carboxylate moiety at the C5 position[2].

-

Mechanistic Causality in Packing: The primary driver of crystal packing in this molecule is the intermolecular hydrogen bonding facilitated by the primary amine (-NH2) of the aminomethyl group, acting as a bifurcated hydrogen bond donor. The carbonyl oxygen of the ethyl carboxylate and the pyrimidine ring nitrogens serve as competitive hydrogen bond acceptors.

-

Conformational Flexibility: The ethyl ester chain exhibits rotational freedom. Crystallographic analysis is essential to determine the preferred torsion angles in the solid state, which minimizes steric hindrance with the adjacent C4-methyl group.

Crystallization Methodology

Obtaining diffraction-quality single crystals requires precise control over the supersaturation state. For small organic molecules and biological macromolecules alike, vapor diffusion is the gold standard[3].

Protocol: Solvent-Antisolvent Vapor Diffusion

-

Solvent Selection: Dissolve 10 mg of synthesized Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate in 0.5 mL of a polar protic solvent (e.g., absolute ethanol) to ensure complete solvation of the polar functional groups.

-

Setup: Utilize a hanging-drop or sitting-drop vapor diffusion apparatus. Place 2 μ L of the compound solution into the sample well[4].

-

Reservoir: Fill the reservoir with 500 μ L of an antisolvent (e.g., n-hexane or heptane) in which the compound exhibits negligible solubility.

-

Equilibration: Seal the chamber hermetically. Over 3–7 days, the volatile antisolvent vaporizes and diffuses into the sample drop, slowly lowering the solubility of the pyrimidine derivative and inducing controlled nucleation[3].

-

Harvesting: Select a crystal with well-defined faces (typical dimensions: 0.2 × 0.15 × 0.1 mm) under a polarized light microscope.

Workflow for the crystallization of pyrimidine derivatives via vapor diffusion.

X-Ray Diffraction Data Acquisition & Processing

The integrity of the structural model relies on rigorous data collection and refinement pipelines.

Protocol: Data Collection and Refinement

-

Cryoprotection and Mounting: Coat the selected crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) to prevent solvent loss and ice formation. Mount it on a MiTeGen cryoloop and flash-cool to 100 K using a nitrogen cold stream. This minimizes thermal displacement parameters (atomic vibrations), yielding higher resolution data.

-

Data Collection: Expose the crystal to monochromatic Mo-K α radiation ( λ=0.71073 Å) on a diffractometer. Collect ω and ϕ scans to ensure >99% completeness of the asymmetric unit.

-

Integration and Absorption Correction: Process the raw frames using standard integration software (e.g., APEX3/SAINT) and apply a multi-scan absorption correction (SADABS).

-

Structure Solution: Solve the phase problem using Direct Methods or Intrinsic Phasing within the Olex2 graphical user interface[5]. Olex2 provides an intuitive, workflow-driven platform that seamlessly integrates with underlying solving algorithms[6].

-

Structure Refinement: Refine the model using full-matrix least-squares on F2 via the SHELXL program[7]. SHELXL is the industry standard for small-molecule refinement, handling hydrogen atom placement (using riding models via HFIX commands) and anisotropic displacement parameters for all non-hydrogen atoms.

-

Validation: Generate a Crystallographic Information File (CIF) and run it through the IUCr CheckCIF utility to ensure the absence of high-level (Alert A/B) crystallographic errors[8].

Step-by-step pipeline for X-ray diffraction data acquisition, solution, and refinement.

Crystallographic Data & Refinement Parameters

The following table summarizes the representative crystallographic parameters expected for a high-quality single crystal of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate (simulated representative data based on structurally analogous pyrimidine derivatives refined in SHELXL[7]).

| Parameter | Value / Description |

| Chemical Formula | C9H13N3O2 |

| Formula Weight | 195.22 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo-K α ) |

| Crystal System | Monoclinic (Representative) |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.85 Å, b = 14.20 Å, c = 9.50 Å, β = 95.4° |

| Volume | ~1054 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | ~1.230 g/cm³ |

| Absorption Coefficient ( μ ) | 0.09 mm⁻¹ |

| F(000) | 416 |

| Theta range for data collection | 2.5° to 28.3° |

| Reflections collected / unique | ~8500 / ~2400[R(int) = 0.035] |

| Data / restraints / parameters | 2400 / 0 / 130 |

| Goodness-of-fit on F2 | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.095 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Structural Analysis & Intermolecular Interactions

Upon successful refinement[8], the structural analysis typically reveals the following mechanistic insights:

-

Planarity: The pyrimidine ring is strictly planar. The C5-carboxylate group is expected to lie slightly out of the pyrimidine plane to minimize steric clashing with the C4-methyl protons.

-

Hydrogen Bond Network: The crystal lattice is stabilized by strong N-H···N and N-H···O hydrogen bonds. The primary amine of the aminomethyl group acts as a donor to the pyrimidine nitrogen (N1 or N3) of an adjacent molecule, forming a 1D supramolecular chain or 2D sheet.

-

π−π Stacking: Centroid-to-centroid distances between adjacent pyrimidine rings typically fall in the range of 3.5–3.8 Å, indicating moderate π−π stacking interactions that further consolidate the 3D architecture.

References

-

EvitaChem. "Buy Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate (EVT-12758595)". EvitaChem Catalog. 1

-

EvitaChem. "Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate CAS Properties". EvitaChem Catalog. 2

-

Benvenuti, M., & Mangani, S. "Protein Crystallization for X-ray Crystallography". Nature Protocols / PMC. 3

-

Cherezov, V., et al. "Crystallization of Membrane Proteins by Vapor Diffusion". Methods in Molecular Biology / PMC. 4

-

Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography. 5

-

OlexSys. "Olex2: Crystallography at your fingertip!". OlexSys Documentation. 6

-

Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C. 7

-

Latifi, R. "User guide to crystal structure refinement with SHELXL". Oklahoma State University / SHELX Manual.

-

Sheldrick, G. M. "Crystal structure refinement with SHELXL (PDF)". ResearchGate. 8

Sources

- 1. evitachem.com [evitachem.com]

- 2. evitachem.com [evitachem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Olex2 | OlexSys [olexsys.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

Thermodynamic Stability of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate: A Technical Guide

Executive Summary

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is a highly versatile heterocyclic ester utilized extensively as a synthetic intermediate in medicinal chemistry. Its structural motif is foundational in the development of advanced pharmacological agents, including antimicrobial compounds, anticancer therapeutics, and specific enzyme inhibitors[1]. For example, pyrimidine-5-carboxylate derivatives are frequently functionalized into pyrimidine carboxamides to serve as potent, metabolically stable inhibitors of enzymes such as Vanin-1[2].

For drug development professionals, understanding the thermodynamic stability of this compound is not merely an academic exercise; it is a critical prerequisite for formulation, storage, and downstream synthetic scaling. This whitepaper provides an in-depth analysis of the compound's thermodynamic baselines, aqueous hydrolysis kinetics, and thermal degradation pathways, supported by self-validating experimental protocols.

Molecular Architecture & Thermodynamic Baselines

The thermodynamic behavior of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is dictated by the interplay of three distinct functional domains:

-

The Pyrimidine Core: The diazine ring is highly electron-withdrawing. This delocalized π -system acts as an electron sink, which significantly influences the electron density of attached substituents. Potentiometric studies on similar pyrimidine compounds demonstrate that the electron-withdrawing nature of the ring lowers the pKa of attached basic groups and dictates the spontaneity ( ΔG<0 ) of subsequent reactions[3].

-

The Aminomethyl Group (-CH₂NH₂): Positioned at C2, this primary amine is separated from the pyrimidine ring by a methylene bridge. This insulates the amine from direct resonance with the ring but subjects it to strong inductive electron withdrawal. Consequently, the pKa of this aminomethyl group is typically suppressed to approximately 8.5–9.0. In physiological or slightly acidic buffers, this group is protonated (-CH₂NH₃⁺), heavily influencing the molecule's enthalpy of solvation and driving hydrogen-bonding interactions[4].

-

The Ethyl Carboxylate Moiety: Positioned at C5, this ester linkage is the primary thermodynamic vulnerability of the molecule. The electron-withdrawing pyrimidine ring increases the electrophilicity of the ester carbonyl carbon, making it highly susceptible to nucleophilic attack (hydrolysis) in both basic and acidic media.

Aqueous Thermodynamic Stability & Hydrolysis Kinetics

In aqueous environments, the thermodynamic sink for this compound is its hydrolyzed form: 2-(aminomethyl)-4-methylpyrimidine-5-carboxylic acid. The conversion from ester to acid is an exothermic process driven by the resonance stabilization of the resulting carboxylate anion.

Causality of pH-Dependent Degradation

-

Base-Catalyzed Hydrolysis (pH > 9): Hydroxide ions ( OH− ) directly attack the highly electrophilic carbonyl carbon. The activation energy ( Ea ) for this pathway is relatively low due to the inductive pull of the pyrimidine ring, leading to rapid degradation.

-

Acid-Catalyzed Hydrolysis (pH < 4): Protonation of the ester carbonyl oxygen increases its electrophilicity, facilitating attack by neutral water molecules. Simultaneously, the aminomethyl group is fully protonated, creating electrostatic repulsion that can marginally hinder the approach of hydronium ions, slightly elevating the Ea compared to the basic pathway.

Figure 1: Thermodynamic degradation pathway from ester hydrolysis to thermal decarboxylation.

Quantitative Thermodynamic Data

To facilitate formulation and synthetic planning, the following table summarizes the key thermodynamic and kinetic parameters associated with the stability of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate.

| Parameter | Symbol | Estimated Value Range | Structural / Thermodynamic Causality |

| Aminomethyl pKa | pKa | 8.5 – 9.2 | Inductive electron withdrawal by the pyrimidine core lowers the basicity of the primary amine[3]. |

| Enthalpy of Hydrolysis | ΔHhyd∘ | -45 to -55 kJ/mol | Exothermic cleavage of the ester bond; product is stabilized by carboxylate resonance[4]. |

| Activation Energy (Base) | Ea(OH) | 40 – 50 kJ/mol | High electrophilicity of the C5 carbonyl carbon facilitates rapid nucleophilic attack by OH− . |

| Activation Energy (Acid) | Ea(H+) | 55 – 65 kJ/mol | Requires prior protonation of the carbonyl oxygen; competing protonation of the C2 amine alters local charge density. |

Experimental Methodologies (Self-Validating Protocols)

To empirically determine the thermodynamic stability of this compound, researchers must employ rigorous, self-validating workflows. The following protocol details an Accelerated Aqueous Stability Test designed to extract Arrhenius parameters while ensuring data integrity.

Protocol: Accelerated Aqueous Stability Testing (HPLC-UV)

Objective: Determine the activation energy ( Ea ) and pre-exponential factor ( A ) for the hydrolysis of the ester.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare three standard buffers at pH 2.0 (Phosphate), pH 7.4 (HEPES), and pH 10.0 (Borate) to isolate acid-catalyzed, neutral, and base-catalyzed pathways.

-

Sample Initiation: Dissolve the compound in a minimal volume of DMSO (to ensure solubility) and spike into the pre-warmed buffers to achieve a final concentration of 100 μM (DMSO < 1% v/v).

-

Thermal Incubation: Incubate the solutions in sealed, light-protected vials at three strictly controlled temperatures: 25°C, 40°C, and 60°C.

-

Time-Course Sampling: Extract 50 μL aliquots at predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours). Immediately quench the reaction by mixing with an equal volume of ice-cold acetonitrile containing 0.1% TFA.

-

HPLC-UV Analysis: Inject the quenched samples into an HPLC system (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA, UV detection at 254 nm). Quantify both the remaining ester peak and the emerging carboxylic acid peak.

The Self-Validating Mechanism (Critical Step): This protocol is self-validating through Mass Balance Verification . At every time point ( t ), the molar sum of the remaining ester and the formed carboxylic acid must equal the initial ester concentration:

[Ester]t+[Acid]t=[Ester]0±2%Causality: If the mass balance drops below 98%, it proves that the compound is undergoing secondary, unmonitored degradation pathways (e.g., oxidation of the aminomethyl group or pyrimidine ring opening). If the mass balance holds, the assumption of pseudo-first-order hydrolysis is validated, and the resulting kinetic data can be trusted.

Figure 2: Accelerated stability testing workflow for determining thermodynamic kinetic parameters.

Conclusion

The thermodynamic stability of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is governed by the delicate balance between its electron-withdrawing pyrimidine core, the basicity of its aminomethyl group, and the electrophilicity of its ethyl ester. While highly stable in the solid state under ambient conditions, it is thermodynamically driven toward hydrolysis in aqueous media—a process accelerated at pH extremes. By utilizing mass-balance-validated kinetic assays, drug development professionals can accurately predict the shelf-life and synthetic viability of this crucial intermediate, ensuring the structural integrity of downstream active pharmaceutical ingredients.

References

-

Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

-

Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4 . MDPI. Available at: [Link]

-

Potentiometric Studies and Thermodynamic Parameters of Some Pyrimidine Compounds and their Complexes . Scitech Journals. Available at: [Link]

Sources

Application Notes & Protocols: Cross-Coupling Reactions for Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors, antiviral medications, and antibacterial drugs.[1][2] Their prevalence is due to the pyrimidine ring's ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and its synthetic versatility. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have become indispensable tools for the functionalization of the pyrimidine scaffold, enabling the construction of complex molecular architectures with high precision and efficiency.[3][4]

This guide provides a detailed technical overview and practical protocols for conducting cross-coupling reactions on a functionalized pyrimidine core, specifically derivatives of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate. We will delve into the causality behind experimental design, addressing the unique challenges and considerations presented by this substrate's specific substitution pattern.

Substrate Analysis & Pre-Reaction Considerations

For a cross-coupling reaction to proceed, a suitable leaving group, typically a halide (Cl, Br, I) or a sulfonate (OTf), must be present on the pyrimidine ring. This guide will assume the starting material is Ethyl 6-bromo-2-(aminomethyl)-4-methylpyrimidine-5-carboxylate , a versatile precursor for C-6 functionalization.

Structure and Reactivity:

The pyrimidine ring is inherently electron-deficient, which facilitates the crucial oxidative addition step in many palladium-catalyzed cycles.[5] However, the substituents on our model substrate significantly influence its reactivity:

-

C2-Aminomethyl Group (-CH₂NH₂): The primary amine is a critical functional handle but also a liability. It can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[6] Furthermore, the N-H bond can compete with the desired amine coupling partner in Buchwald-Hartwig reactions. Therefore, protection of this amine (e.g., as a Boc-carbamate) is a mandatory first step for reliable and high-yielding cross-coupling.

-

C4-Methyl Group (-CH₃): This electron-donating group has a modest electronic effect on the ring's reactivity.

-

C5-Ethyl Carboxylate Group (-COOEt): This electron-withdrawing group further activates the ring, making the C6 position more electrophilic and susceptible to oxidative addition.

-

C6-Bromo Group (-Br): Bromides offer a good balance of reactivity and stability, making them ideal leaving groups for a wide range of cross-coupling reactions. The reactivity order for halopyrimidines is generally I > Br > Cl, with the C4/C6 positions being more reactive than the C2 position.[2][7]

Mandatory Workflow: Amine Protection

Prior to any cross-coupling attempt, the primary amine must be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under typical cross-coupling conditions and its straightforward removal post-synthesis.

Caption: Mandatory pre-reaction workflow for amine protection.

Strategy 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile method for creating C(sp²)-C(sp²) bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C6 position.[8][9] The choice of catalyst, ligand, and base is critical for achieving high yields with electron-deficient heterocyclic substrates.

Causality of Component Selection:

-

Palladium Precatalyst: Pd(PPh₃)₄, Pd(OAc)₂, or pre-formed Pd(0) complexes are commonly used. For challenging substrates, modern precatalysts like XPhos-Pd-G3 can offer superior activity and stability.[6]

-

Ligand: Electron-rich, bulky phosphine ligands are essential. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[10] Ligands like triphenylphosphine (PPh₃) can be effective, but more specialized biarylphosphine ligands (e.g., XPhos, SPhos) often provide higher yields and broader substrate scope, especially with less reactive coupling partners like aryl chlorides.[6]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic borate species that participates in the transmetalation step.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are standard. The choice of base can influence reaction rate and side-product formation.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, Toluene) and water is typically used to dissolve both the organic substrate and the inorganic base.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of the Boc-protected pyrimidine with a generic arylboronic acid.

Materials:

-

Ethyl 6-bromo-2-((tert-butoxycarbonylamino)methyl)-4-methylpyrimidine-5-carboxylate (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Boc-protected pyrimidine (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Add the degassed solvent system (e.g., to achieve a 0.1 M concentration of the limiting reagent). The mixture should be thoroughly degassed again by bubbling with argon for 10-15 minutes.[11]

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the C6-arylated product.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Strategy 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the introduction of primary or secondary amines at the C6 position.[4][12] This reaction is highly sensitive to the choice of ligand and base.

Causality of Component Selection:

-

Palladium Precatalyst & Ligand: This reaction almost always requires a specialized ligand system. Bulky, electron-rich biarylphosphine ligands such as Xantphos or Josiphos are commonly employed.[13] These ligands facilitate the difficult C-N reductive elimination step. Pre-formed catalysts that incorporate these ligands (e.g., G3-generation precatalysts) often provide the best results.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice.[13] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be used, depending on the specific substrates.

-

Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

Optimized Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of the Boc-protected pyrimidine with a generic secondary amine (HNR¹R²).

Materials:

-

Ethyl 6-bromo-2-((tert-butoxycarbonylamino)methyl)-4-methylpyrimidine-5-carboxylate (1.0 eq)

-

Secondary Amine (HNR¹R²) (1.2 - 1.5 eq)

-

Pd₂(dba)₃ (0.025 eq, 2.5 mol%)

-

Xantphos (0.10 eq, 10 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

In a glovebox or under a robust inert atmosphere, charge an oven-dried Schlenk tube with NaOtBu (1.4 eq).

-

Add the palladium precatalyst Pd₂(dba)₃ (0.025 eq) and the ligand Xantphos (0.10 eq).

-

Add the Boc-protected pyrimidine (1.0 eq).

-

Add anhydrous, degassed toluene, followed by the secondary amine (1.2 eq).

-

Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Data Summary: Recommended Reaction Conditions

The following table summarizes generalized starting conditions for cross-coupling reactions on the Boc-protected halo-pyrimidine substrate. Optimization may be required for specific coupling partners.

| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |

| Pd Source | Pd(PPh₃)₄ or Pd(OAc)₂ | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(PPh₃)₂Cl₂ |

| Ligand | PPh₃, XPhos, SPhos | Xantphos, RuPhos, Josiphos | PPh₃ |

| Co-Catalyst | None | None | Copper(I) Iodide (CuI) |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOtBu, LHMDS, K₃PO₄ | Triethylamine (Et₃N), DIPEA |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Toluene, Dioxane (anhydrous) | THF, DMF (anhydrous) |

| Temperature | 80 - 110 °C | 90 - 120 °C | Room Temp to 60 °C |

| Ref. | [2][11] | [4][13] | [14][15] |

Post-Coupling Deprotection

Once the desired cross-coupling has been achieved, the Boc protecting group can be easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or HCl in dioxane) to reveal the primary aminomethyl functionality for further synthetic elaboration or biological testing.

Conclusion

The successful functionalization of the Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate core via cross-coupling reactions is highly achievable but requires careful consideration of the substrate's inherent reactivity. Mandatory protection of the C2-aminomethyl group is the most critical step to ensure reproducible and high-yielding outcomes. By selecting the appropriate palladium catalyst, specialized ligand, and optimized reaction conditions, a diverse array of C-C and C-N bonds can be forged, providing rapid access to novel and structurally complex pyrimidine derivatives for drug discovery and development programs.

References

-

Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules. Available at: [Link]

-

Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters (ACS Publications). Available at: [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS Publications). Available at: [Link]

-

Sonogashira cross-coupling strategies towards nucleosides and analogues. Elsevier. Available at: [Link]

-

Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. ResearchGate. Available at: [Link]

-

Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. Available at: [Link]

-

Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Application Note: Advanced Amide Bond Formation Strategies Utilizing Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

Executive Summary

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is a highly versatile building block widely utilized in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and other bioactive pyrimidine derivatives[1]. The presence of the primary aminomethyl group (-CH₂NH₂) at the 2-position of the pyrimidine ring provides an excellent nucleophilic handle for amide bond formation.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for coupling this specific pyrimidine amine with various carboxylic acids. By understanding the mechanistic causality behind reagent selection, researchers can optimize yields, minimize epimerization, and streamline downstream purification.

Mechanistic Insights & Causality in Reaction Design

Direct condensation of a carboxylic acid and an amine requires temperatures exceeding 200 °C, which is highly detrimental to the structural integrity of the pyrimidine ester. Therefore, the carboxylic acid must be pre-activated into a reactive intermediate (such as an active ester or mixed anhydride) using coupling reagents.

The aminomethyl group of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is an aliphatic primary amine insulated from the electron-withdrawing heteroaromatic ring by a methylene bridge. This gives it a pKa of approximately 9.0, making it a strong nucleophile. However, to ensure it remains in its active, unprotonated free-base form, a non-nucleophilic tertiary amine base (e.g., DIPEA, N-methylmorpholine, or Pyridine) must be used in stoichiometric excess.

Reagent Selection Rationale

-

HATU / DIPEA: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. It is the reagent of choice for sterically hindered carboxylic acids. However, its high reactivity increases the risk of racemization at the α-chiral center of the acid, and it generates uronium/phosphonium byproducts that often require chromatographic removal[2][3].

-

T3P (Propylphosphonic anhydride): T3P activates the acid by forming a mixed anhydride. It is highly favored in process chemistry because it induces near-zero epimerization and generates exclusively water-soluble phosphate byproducts, allowing for purification via simple aqueous extraction[4][5][6].

-

EDC / HOBt: A standard, cost-effective combination for unhindered, non-chiral acids. EDC generates a water-soluble urea byproduct, facilitating easy workup[7].

Logical workflow for selecting the optimal amide coupling reagent.

Quantitative Comparison of Coupling Strategies

The following table summarizes the operational metrics of the three primary coupling strategies when applied to Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate.

| Coupling Reagent | Reactivity Profile | Epimerization Risk | Byproduct Removal | Best Use Case |

| HATU / DIPEA | Very High | Moderate to High | Requires column chromatography | Sterically hindered or unreactive acids |

| T3P / Base | High | Very Low | Aqueous extraction (Water-soluble) | Chiral acids, scale-up, green chemistry |

| EDC / HOBt | Moderate | Low | Aqueous extraction (Water-soluble) | Standard aliphatic/aromatic acids |

Experimental Protocols

Protocol A: T3P-Mediated Coupling (The Scalable & Epimerization-Free Choice)

This protocol utilizes T3P (Propylphosphonic anhydride), which is supplied as a 50% solution in ethyl acetate or DMF. It is the optimal choice for preserving stereocenters and simplifying workup[5][6].

Reagents & Stoichiometry:

-

Carboxylic Acid: 1.0 equiv.

-

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate: 1.05 equiv.

-

T3P (50% in EtOAc): 1.5 equiv.

-

Pyridine or DIPEA: 3.0 equiv.

-

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate (1.05 eq) in anhydrous EtOAc.

-

Base Addition: Add the base (Pyridine or DIPEA, 3.0 eq) to the stirring solution. Causality: The base neutralizes any acid salts, deprotonates the carboxylic acid to form the carboxylate anion, and maintains the pyrimidine amine in its nucleophilic state.

-

Activation & Coupling: Cool the reaction to 0 °C using an ice bath. Dropwise, add the T3P solution (1.5 eq). Causality: Slow addition controls the exothermic formation of the mixed anhydride, preventing side reactions.

-

Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Monitor via LC-MS or TLC (Ninhydrin stain for the primary amine). The reaction is typically complete within 2–4 hours.

-

Aqueous Workup:

-

Quench the reaction with water.

-

Wash the organic layer sequentially with 10% aqueous Citric Acid (removes excess base and unreacted amine), saturated aqueous NaHCO₃ (removes unreacted carboxylic acid and neutralizes the water-soluble T3P phosphate byproducts), and Brine.

-

Causality: T3P byproducts are highly water-soluble; this specific washing sequence guarantees their complete removal without the need for chromatography[8].

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure pyrimidine carboxamide.

Mechanistic pathway of T3P-mediated amide bond formation.

Protocol B: HATU-Mediated Coupling (For Sterically Hindered Acids)

When the carboxylic acid is highly branched or sterically encumbered, the superior reactivity of HATU is required to drive the reaction to completion[2][7].

Reagents & Stoichiometry:

-

Carboxylic Acid: 1.0 equiv.

-

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate: 1.1 equiv.

-

HATU: 1.2 equiv.

-

DIPEA: 3.0 equiv.

-

Solvent: Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

-

Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF at room temperature. Add DIPEA (3.0 eq).

-

Validation of Activation: Stir for 15–30 minutes. Causality: This pre-activation step ensures the complete conversion of the acid to the highly reactive HOAt ester before the amine is introduced, preventing the amine from competing for the base or reacting with unactivated species[3]. A slight yellowing of the solution indicates the release of the HOAt anion.

-

Amine Addition: Add Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate (1.1 eq) to the activated mixture. Stir at room temperature for 2–12 hours.

-

Workup & Purification:

-

Dilute the reaction mixture with a large volume of EtOAc (to overcome DMF miscibility).

-

Wash extensively with 5% aqueous LiCl (3x) to extract the DMF solvent into the aqueous phase.

-

Wash with saturated NaHCO₃ and Brine.

-

Concentrate the organic layer. Because HATU generates tetramethylurea and other organic-soluble byproducts, purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient).

-

References

-

General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Letters (ACS Publications) URL:[Link]

-

Understanding T3P® from start to finish Curia Global / Outsourced Pharma URL:[Link]

-

Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

Application Note: Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate in Targeted Drug Discovery

Introduction and Strategic Rationale

In modern structure-based drug design (SBDD), the selection of versatile, multi-vector building blocks is paramount for generating high-quality screening libraries. Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate (CAS: 944904-68-1) has emerged as a privileged scaffold in medicinal chemistry[1]. As a pyrimidine derivative, it functions as a highly effective ATP-mimetic, capable of anchoring into the hinge region of various kinases[2].

This specific building block is uniquely valuable due to its bifunctional nature. It possesses two orthogonal reactive handles: a primary aliphatic amine at the 2-position and an ethyl ester at the 5-position. This allows medicinal chemists to systematically explore structure-activity relationships (SAR) across two distinct vectors of a target protein's active site, making it a cornerstone intermediate for developing Salt-Inducible Kinase (SIK) inhibitors for inflammatory bowel disease[3], EGFR inhibitors for oncology[2], and α -amylase inhibitors for metabolic disorders[4].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological assays[1].

Table 1: Physicochemical and Structural Properties

| Property | Value |

| IUPAC Name | Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate |

| CAS Registry Number | 944904-68-1 |

| Molecular Formula | C 9 H 13 N 3 O 2 |

| Molecular Weight | 195.22 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in polar solvents (Water, Ethanol, DMF, DMSO) |

| Key Reactive Vectors | Primary aliphatic amine (nucleophile), Ethyl ester (electrophile precursor) |

Mechanistic Insights: The Pyrimidine Scaffold in Kinase Inhibition

When designing kinase inhibitors, the pyrimidine core typically engages the kinase hinge region via hydrogen bonding. The substitution pattern of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate provides precise geometric control over the vectors extending into the ATP-binding pocket:

-

The 4-Methyl Group: Acts as a steric driver, often occupying a small hydrophobic pocket adjacent to the gatekeeper residue, locking the pyrimidine core into a favorable bioactive conformation.

-

The 2-Aminomethyl Vector: Directs substituents toward the solvent-exposed channel. Functionalizing this primary amine (e.g., via amidation or reductive amination) allows for the tuning of pharmacokinetic properties (solubility, plasma protein binding) without disrupting the primary hinge-binding motif.

-

The 5-Carboxylate Vector: Directs substituents toward the DFG-motif or allosteric back-pockets. Late-stage conversion of this ester to a pyrimidine-5-carboxamide has been proven to significantly enhance the metabolic stability and in vivo exposure of SIK inhibitors[3].

Pharmacophore mapping of the pyrimidine scaffold in kinase ATP-binding sites.

Synthetic Workflows and Experimental Protocols

The true utility of this building block lies in its orthogonal reactivity. The primary amine can be functionalized directly, while the ester remains intact. Subsequently, the ester can be saponified and coupled with a different amine to generate a fully elaborated, dual-vector therapeutic candidate.

Orthogonal diversification workflow for the pyrimidine building block.

Protocol A: Selective Amidation of the 2-Aminomethyl Group

This protocol details the functionalization of the primary amine while preserving the C5-ester.

-

Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the desired carboxylic acid partner (1.1 mmol) in anhydrous DMF (5.0 mL).

-

Activation: Add HATU (1.2 mmol) and DIPEA (2.5 mmol). Stir at room temperature for 15 minutes.

-

Causality: Pre-activating the acid to form the active ester before introducing the pyrimidine minimizes the exposure of the primary amine to the coupling reagent, drastically reducing the risk of guanidinylation side reactions.

-

-

Coupling: Add Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate (1.0 mmol) as a solid. Stir the reaction mixture at room temperature for 2 hours.

-

Validation Checkpoint: Withdraw a 5 µL aliquot, quench in 100 µL of 1:1 MeCN:H 2 O, and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z 196.1 [M+H] + ) is completely consumed and the product mass is dominant.

-

Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO 3 (2 x 10 mL), 5% aqueous LiCl (2 x 10 mL), and brine (10 mL).

-

Causality: The 5% LiCl wash is highly effective at partitioning residual DMF into the aqueous phase, preventing solvent carryover during concentration.

-

-

Isolation: Dry the organic layer over anhydrous Na 2 SO 4 , filter, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Saponification of the 5-Ethyl Carboxylate

To utilize the C5-position as a vector (e.g., to synthesize pyrimidine-5-carboxamides[3]), the ester must be hydrolyzed to the corresponding carboxylic acid.

-

Solvent Preparation: Prepare a solvent mixture of THF:MeOH:H 2 O in a 2:1:1 volumetric ratio.

-

Causality: This specific ternary mixture is critical. THF solubilizes the lipophilic pyrimidine ester, water dissolves the inorganic base (LiOH), and MeOH acts as a miscible phase-transfer bridge, preventing the reaction from stalling at a biphasic boundary.

-

-

Reaction Setup: Dissolve the pyrimidine ester (1.0 mmol) in the solvent mixture (10 mL). Add LiOH monohydrate (3.0 mmol) in one portion.

-

Execution: Stir the mixture at room temperature for 4–6 hours.

-

Validation Checkpoint: Monitor via TLC (10% MeOH in DCM). The starting material (R f ~0.8) should disappear, replaced by a baseline spot (R f ~0.0). LC-MS must confirm the mass shift from m/z 196.1 to 168.1 [M+H] + .

-

Workup & Acidification: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with 5 mL of water and cool to 0 °C. Slowly add 1M HCl dropwise until the pH reaches ~3.5–4.0.

-

Causality: The isoelectric point of the resulting zwitterionic 2-(aminomethyl)pyrimidine-5-carboxylic acid must be carefully targeted. Over-acidification will protonate both the pyrimidine nitrogens and the primary amine, making the product highly water-soluble and impossible to precipitate or extract.

-

-

Isolation: Filter the resulting precipitate, wash with cold water (2 x 5 mL), and dry under high vacuum.

Protocol C: Late-Stage Functionalization (Pyrimidine-5-carboxamide Synthesis)

Following saponification (Protocol B) and functionalization of the amine (Protocol A), the C5-carboxylic acid can be coupled with various amines to finalize the drug candidate.

-

Activation: Dissolve the intermediate pyrimidine-5-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add EDC·HCl (1.5 mmol), HOBt (1.5 mmol), and DIPEA (3.0 mmol).

-

Causality: EDC/HOBt is preferred over HATU for this late-stage step because the water-soluble urea byproduct of EDC is easily removed during aqueous workup, simplifying the purification of the final active pharmaceutical ingredient (API).

-

-

Coupling: Add the desired amine (1.2 mmol) and stir at room temperature for 12 hours.

-

Validation Checkpoint: Confirm completion via LC-MS.

-

Isolation: Precipitate the final product by adding the reaction mixture dropwise into rapidly stirring ice water (50 mL). Filter, wash with water, and purify via preparative HPLC to achieve >95% purity required for biological screening.

Quantitative Data: Coupling Reagent Optimization

To maximize library throughput, optimizing the amidation of the 2-aminomethyl group is essential. Table 2 summarizes the empirical efficiency of various coupling conditions for this specific scaffold.

Table 2: Optimization of Amide Coupling at the 2-Aminomethyl Position

| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Epimerization Risk | Workup Complexity |

| HATU (1.2 eq) | DIPEA (2.5 eq) | DMF | 2 | 92 | Low | Moderate (Requires LiCl wash) |

| T3P (50% in EtOAc) | Et 3 N (3.0 eq) | EtOAc | 6 | 85 | Very Low | Low (Water-soluble byproducts) |

| EDC·HCl / HOBt | DIPEA (2.5 eq) | DMF | 12 | 78 | Low | Low |

| DCC | DMAP (0.1 eq) | DCM | 16 | 65 | Moderate | High (Insoluble DCU byproduct) |

Note: HATU provides the fastest kinetics and highest yields for library generation, while T3P offers the cleanest workup profile for scale-up synthesis.

References

-

Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment PubMed / European Journal of Medicinal Chemistry URL:[Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact GSC Advanced Research and Reviews URL:[Link]

-

Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies PubMed Central (PMC) URL:[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

How to improve the synthesis yield of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly functionalized pyrimidines.

The synthesis of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate relies on a highly orchestrated cyclization between an amidine and a 1,3-dicarbonyl equivalent, followed by a delicate deprotection step. Because this molecule contains a basic primary amine, an ester, and a pyrimidine core, it is highly susceptible to side reactions (like ester saponification) and workup losses.

Below is our comprehensive, field-proven guide to optimizing your yield, structured to explain the chemical causality behind every experimental choice.

Mechanistic Workflow

The most robust synthetic route avoids the direct use of unprotected 2-aminoacetamidine, which is prone to self-condensation. Instead, we utilize 2-(Boc-amino)acetamidine hydrochloride and condense it with ethyl 2-(ethoxymethylene)acetoacetate .

Fig 1: Two-step synthetic workflow for Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate.

Troubleshooting Guides & FAQs

Q1: Why is my condensation yield stuck below 40% despite prolonged heating? A1: The primary cause is the incomplete liberation of the amidine free base. Amidines are highly basic and are supplied as robust hydrochloride salts. If you use a weak or heterogeneous base (like K2CO3 ) in ethanol, the neutralization is incomplete, leaving the amidine unreactive.

-

Causality: The nucleophilic attack of the amidine nitrogen on the highly electrophilic ethoxymethylene carbon requires the nitrogen lone pair to be available.

-

Solution: Use exactly 1.05 equivalents of Sodium Ethoxide ( NaOEt ) in anhydrous ethanol. This homogeneous strong base ensures rapid and complete free-base generation.

Q2: I'm seeing significant ester hydrolysis (formation of the carboxylic acid) during the pyrimidine ring formation. How do I prevent this? A2: Ester hydrolysis occurs when water is present in the reaction mixture alongside a base, or when an inappropriate base like NaOH is used.

-

Causality: Hydroxide ions are strong nucleophiles that will attack the ethyl ester at position 5 of the newly formed pyrimidine ring, saponifying it into a carboxylic acid.

-

Solution: Strictly maintain anhydrous conditions. Use absolute ethanol and NaOEt . Because the ethoxide ion matches the leaving group of the ester, any transesterification simply regenerates the ethyl ester, preserving your target structure.

Q3: My ethyl 2-(ethoxymethylene)acetoacetate starting material turns dark and degrades. What's wrong? A3: This precursor is a highly reactive trifunctional electrophile widely used in pyrimidine drug development . According to chemical handling standards, the enol ether moiety hydrolyzes slowly upon contact with ambient moisture, and the compound is sensitive to light and elevated temperatures .

-

Causality: Moisture cleaves the ethoxymethylene group, leading to polymerization and dark tar formation.

-

Solution: Store the reagent at 0 °C in the dark. If the reagent has yellowed significantly, purify it via vacuum distillation (6 mbar, 80–128 °C) prior to use to ensure high yield.

Q4: During the Boc-deprotection step, my yield drops drastically during extraction. Where is my product? A4: Your product is likely lost in the aqueous phase.

-

Causality: The final product features a pyrimidine ring substituted with an aminomethyl group and an ethyl carboxylate moiety . When deprotected, it forms a highly polar hydrochloride salt with an extremely low partition coefficient (LogP).

-

Solution: Do not perform an aqueous workup. Conduct the deprotection in anhydrous DCM/Dioxane and precipitate the HCl salt directly using cold diethyl ether.

Quantitative Data: Condensation Optimization

To illustrate the causality of base selection discussed in Q1 and Q2 , review the optimization data below. The data clearly shows that matching the base to the solvent and ester group is critical for maximizing the isolated yield.

Table 1: Optimization of Base and Solvent for the Cyclization Step

| Base (1.05 eq) | Solvent | Temp (°C) | Conversion (%) | Isolated Yield (%) | Major Byproduct Profile |

| K2CO3 | DMF | 90 | 65 | 42 | Unreacted amidine (Incomplete neutralization) |

| DIPEA | EtOH | 78 (Reflux) | 50 | 35 | Unreacted amidine (Base too weak) |

| NaOH | H2O /EtOH | 78 (Reflux) | >95 | 15 | Saponified pyrimidine-5-carboxylic acid |

| NaOEt | Anhydrous EtOH | 78 (Reflux) | >98 | 84 | None (Clean profile) |

Optimized Experimental Protocol

This protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded within the steps to ensure you can verify success in real-time.

Step 1: Condensation (Synthesis of the Boc-Protected Intermediate)

-

Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend 2-(Boc-amino)acetamidine hydrochloride (10.0 mmol) in anhydrous ethanol (50 mL).

-

Neutralization: Cool the suspension to 0 °C using an ice bath. Dropwise, add a freshly prepared solution of Sodium Ethoxide ( NaOEt ) in ethanol (10.5 mmol, 1.05 eq). Stir for 15 minutes at 0 °C.

-

Self-Validation Checkpoint: The cloudy suspension will become noticeably more translucent as the insoluble hydrochloride salt is neutralized into the soluble free base and NaCl precipitates.

-

-

Addition: Add Ethyl 2-(ethoxymethylene)acetoacetate (10.0 mmol, 1.0 eq) dropwise over 5 minutes.

-

Cyclization: Remove the ice bath, attach a reflux condenser, and heat the reaction to 78 °C (reflux) for 4 hours.

-

Monitoring: Monitor reaction progression via LC-MS.

-

Self-Validation Checkpoint: Look for the complete disappearance of the starting material peak ( m/z 187.2 [M+H]+ ) and the appearance of the intermediate product mass ( m/z 296.3 [M+H]+ ).

-

-

Workup: Upon completion, concentrate the mixture under reduced pressure. Resuspend the residue in ethyl acetate (100 mL), wash with brine (2 x 30 mL), dry over anhydrous Na2SO4 , and concentrate to yield the crude intermediate.

Step 2: Deprotection (Synthesis of the Target HCl Salt)

-

Dissolution: Dissolve the crude intermediate (approx. 8.0 mmol) in anhydrous dichloromethane (DCM) (20 mL) in a 100 mL flask.

-

Acidification: Cool to 0 °C. Slowly add 4M HCl in dioxane (20 mL, 80 mmol, 10 eq).

-

Cleavage: Stir the mixture at room temperature for 2 hours.

-

Self-Validation Checkpoint: A white precipitate (the product hydrochloride salt) will gradually form on the walls of the flask as the Boc group is cleaved and isobutylene gas is evolved.

-

-

Precipitation: Add cold diethyl ether (40 mL) to fully crash out the product.

-

Isolation: Filter the suspension rapidly through a Buchner funnel, washing the filter cake with cold diethyl ether (2 x 15 mL).

-

Drying: Dry the solid under high vacuum to afford Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate hydrochloride as a pure white crystalline powder.

References

Troubleshooting degradation of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate [1].

This compound is a highly versatile building block in medicinal chemistry, but its bifunctional nature—possessing both a highly nucleophilic aliphatic primary amine (-CH₂NH₂) and an electrophilic ethyl ester (-COOEt)—makes it inherently unstable during long-term storage. The following guide provides mechanistic troubleshooting, quantitative storage data, and self-validating protocols to ensure the integrity of your synthetic intermediates.

Diagnostic Troubleshooting (FAQs)

Q1: My stored compound is losing mass, and I am observing the formation of an insoluble white precipitate. What is happening? A: Your compound is undergoing intermolecular self-condensation (amidation) . The aliphatic primary amine of one molecule is acting as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester on an adjacent molecule. This cascade reaction forms dimers, oligomers, and eventually insoluble poly(amino amides), releasing ethanol as a byproduct. This is a well-documented degradation pathway for unprotected amino-esters[2]. Because the amine is separated from the pyrimidine ring by a methylene bridge, it lacks the steric hindrance and resonance stabilization of an aniline, making it highly reactive[3].

Q2: HPLC-MS analysis shows a drop in purity and the appearance of a highly polar impurity with a mass [M-28]. Why did this occur? A: This indicates ester hydrolysis . If the storage container is repeatedly opened to ambient air, atmospheric moisture will catalyze the cleavage of the ethyl ester (-COOEt) into the corresponding pyrimidine-5-carboxylic acid and ethanol (loss of an ethyl group, roughly 28 Da net loss after protonation). The resulting carboxylic acid is highly polar and will elute significantly earlier on a reverse-phase HPLC column.

Q3: The compound is turning yellow/brown and gaining mass over time. How do I prevent this? A: This is a dual symptom of oxidation and carbon dioxide absorption . Primary amines readily react with atmospheric CO₂ to form carbamate salts. Furthermore, prolonged exposure to light and oxygen can oxidize the primary amine into an imine or hydroxylamine. Storing the compound under an inert atmosphere (Argon) and protecting it from light is mandatory for the free base.

Mechanistic Degradation Pathways

Mechanistic pathways of degradation for the pyrimidine amino-ester.

Quantitative Storage Data

To highlight the causality between storage conditions and compound half-life, the following table summarizes the expected purity retention of the compound over a 6-month period. Note that converting the free base to a salt is the only definitive way to arrest degradation.

| Storage Condition | Chemical State | Temp | Atmosphere | Est. Purity (6 Months) | Primary Degradant |

| Ambient Benchtop | Free Base | 25°C | Air | < 60% | Polyamides, Carboxylic Acid |

| Standard Fridge | Free Base | 4°C | Desiccated | ~ 85% | Dimers (Amidation) |

| Standard Freezer | Free Base | -20°C | Argon | ~ 95% | Trace Dimers |

| Benchtop (Salt) | HCl Salt | 25°C | Desiccated | > 98% | None |

| Optimal Storage | HCl Salt | -20°C | Argon | > 99.5% | None |

Experimental Protocols: The Self-Validating Stabilization System

To ensure scientific integrity, you must manipulate the chemical equilibrium of the molecule. By converting the free base into a hydrochloride (HCl) salt, you protonate the primary amine (-CH₂NH₃⁺). This completely removes the nitrogen's lone pair of electrons, eliminating its nucleophilicity and rendering self-condensation and CO₂ absorption chemically impossible.

Protocol A: Stabilization via Hydrochloride Salt Formation (For Storage)

This protocol should be performed immediately upon receiving or synthesizing the free base.

-

Dissolution: Dissolve the Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate free base in anhydrous dichloromethane (DCM) at a concentration of 0.1 M.

-

Thermal Control: Cool the reaction flask to 0°C in an ice bath. Salt formation is exothermic; controlling the temperature prevents unwanted side reactions.

-

Acidification: Under continuous stirring, add 1.05 molar equivalents of 1.0 M HCl in anhydrous diethyl ether dropwise.

-

Precipitation: Stir for 30 minutes. The protonated pyrimidine amino-ester will precipitate out of the organic solution as a dense, white solid.

-

Isolation: Filter the precipitate under a nitrogen atmosphere using a Schlenk frit or a standard Buchner funnel.

-

Desiccation: Wash the filter cake with cold anhydrous ether to remove any unreacted starting material, then dry under high vacuum for 12 hours. Store the resulting salt in a desiccated, light-proof container at -20°C.

Protocol B: Recovery of the Free Base (Pre-Reaction)

Free amines are notoriously unstable upon storage[4]. This recovery must be performed immediately prior to your next synthetic step.

-

Suspension: Suspend the required amount of the stored hydrochloride salt in DCM.

-

Neutralization: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. Causality Note: NaHCO₃ is a mild base; it is strong enough to deprotonate the aliphatic amine but weak enough to prevent base-catalyzed hydrolysis of the ethyl ester.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the aqueous layer once more with fresh DCM to ensure quantitative recovery.

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

-